1-Benzyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline 1-Benzyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline
Brand Name: Vulcanchem
CAS No.: 918665-59-5
VCID: VC15898340
InChI: InChI=1S/C18H21NO2/c1-20-17-11-14-8-9-19-16(15(14)12-18(17)21-2)10-13-6-4-3-5-7-13/h3-7,11-12,17-18H,8-10H2,1-2H3
SMILES:
Molecular Formula: C18H21NO2
Molecular Weight: 283.4 g/mol

1-Benzyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline

CAS No.: 918665-59-5

Cat. No.: VC15898340

Molecular Formula: C18H21NO2

Molecular Weight: 283.4 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline - 918665-59-5

Specification

CAS No. 918665-59-5
Molecular Formula C18H21NO2
Molecular Weight 283.4 g/mol
IUPAC Name 1-benzyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline
Standard InChI InChI=1S/C18H21NO2/c1-20-17-11-14-8-9-19-16(15(14)12-18(17)21-2)10-13-6-4-3-5-7-13/h3-7,11-12,17-18H,8-10H2,1-2H3
Standard InChI Key AFJPEQQTYICIGA-UHFFFAOYSA-N
Canonical SMILES COC1C=C2CCN=C(C2=CC1OC)CC3=CC=CC=C3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a tetrahydroisoquinoline backbone, where positions 3, 4, 6, and 7 are saturated, reducing aromaticity and influencing conformational flexibility. The benzyl group at position 1 introduces a hydrophobic aromatic moiety, while the methoxy groups at positions 6 and 7 contribute to electron-donating effects and steric bulk. This substitution pattern is critical for interactions with biological targets, as seen in related β-adrenoceptor ligands .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Registry Number918665-59-5
Molecular FormulaC18H21NO2\text{C}_{18}\text{H}_{21}\text{NO}_{2}
Molecular Weight283.365 g/mol
Melting Point85–87°C
Density1.117 g/cm³

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of 1-benzyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline typically involves:

  • Pictet-Spengler Cyclization: Condensation of phenethylamine derivatives with aldehydes to form the tetrahydroisoquinoline core .

  • Benzylation: Introduction of the benzyl group via nucleophilic substitution or reductive amination .

  • Methoxy Group Installation: Methylation of phenolic hydroxyl groups using dimethyl sulfate or methyl iodide .

Example Reaction Scheme:

Phenethylamine derivative+BenzaldehydeAcid CatalystTetrahydroisoquinoline intermediateMethylation1-Benzyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline\text{Phenethylamine derivative} + \text{Benzaldehyde} \xrightarrow{\text{Acid Catalyst}} \text{Tetrahydroisoquinoline intermediate} \xrightarrow{\text{Methylation}} \text{1-Benzyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline}

Structural Analogues

Modifications to the core structure yield derivatives with varied pharmacological profiles:

  • Carboxamide Derivatives: Substitution at position 3 with a carboxamide group enhances hydrogen-bonding potential, as seen in NN-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PubChem CID: 5302342) .

  • Ester Derivatives: Benzyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS 82586-59-2) demonstrates the impact of ester functionalities on solubility and bioavailability .

Pharmacological Research and Applications

β-Adrenoceptor Affinity

1-Benzyl-tetrahydroisoquinoline derivatives exhibit notable affinity for β-adrenoceptor subtypes. In a seminal study, 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diols demonstrated full agonist activity at β₁-, β₂-, and β₃-adrenoceptors, with potency comparable to the reference compound TMQ (trimetoquinol) . While the dimethoxy variant lacks hydroxyl groups for direct receptor interaction, its hydrophobic profile may enhance membrane permeability, making it a valuable scaffold for prodrug development.

Alkaloid Analogues

The compound shares structural homology with tetrahydropapaverine (1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline), a benzylisoquinoline alkaloid with vasodilatory properties . This similarity suggests potential applications in cardiovascular research, though specific studies on 1-benzyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline remain limited.

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